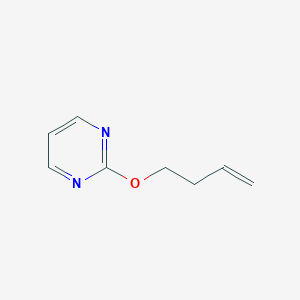
2-(3-Buten-1-yloxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Buten-1-yloxy)pyrimidine is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in the fields of medicinal chemistry and drug discovery. This compound possesses a unique structure that makes it an attractive target for synthesis and study.
Mecanismo De Acción
The mechanism of action of 2-(3-Buten-1-yloxy)pyrimidine is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine. This results in increased levels of acetylcholine in the brain, which can improve cognitive function.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-(3-Buten-1-yloxy)pyrimidine can have a range of biochemical and physiological effects, depending on the specific application. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of certain viruses, and reduce inflammation in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-Buten-1-yloxy)pyrimidine in lab experiments is its versatility. It can be easily synthesized and modified to produce derivatives with different properties. Additionally, its unique structure makes it an attractive target for drug development. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to predict its effects in different contexts.
Direcciones Futuras
There are several potential future directions for research on 2-(3-Buten-1-yloxy)pyrimidine. One area of interest is the development of derivatives with improved selectivity and potency against specific targets. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential applications in other disease areas. Finally, the development of new synthesis methods could lead to more efficient and cost-effective production of the compound.
Métodos De Síntesis
The synthesis of 2-(3-Buten-1-yloxy)pyrimidine can be achieved through several methods, including the reaction of 3-buten-1-ol with cyanoacetic acid followed by cyclization, or the reaction of 3-buten-1-ol with cyanoacetamide in the presence of a catalyst. These methods have been optimized to produce high yields of the compound with good purity.
Aplicaciones Científicas De Investigación
2-(3-Buten-1-yloxy)pyrimidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor, antiviral, and anti-inflammatory properties, making it a promising candidate for drug development. Additionally, it has been found to exhibit potent inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are implicated in various diseases.
Propiedades
Número CAS |
169310-71-8 |
|---|---|
Nombre del producto |
2-(3-Buten-1-yloxy)pyrimidine |
Fórmula molecular |
C8H10N2O |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
2-but-3-enoxypyrimidine |
InChI |
InChI=1S/C8H10N2O/c1-2-3-7-11-8-9-5-4-6-10-8/h2,4-6H,1,3,7H2 |
Clave InChI |
DPEBLKGRWFYFOI-UHFFFAOYSA-N |
SMILES |
C=CCCOC1=NC=CC=N1 |
SMILES canónico |
C=CCCOC1=NC=CC=N1 |
Sinónimos |
Pyrimidine, 2-(3-butenyloxy)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



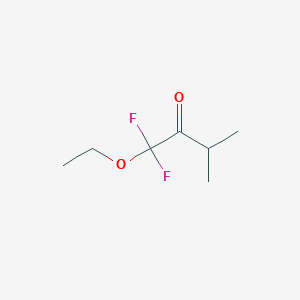
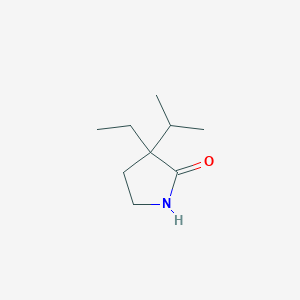
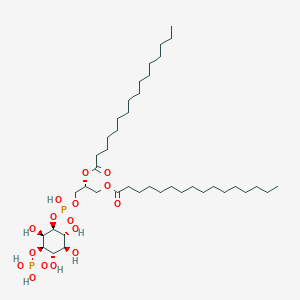
![{4-[(3,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B60919.png)
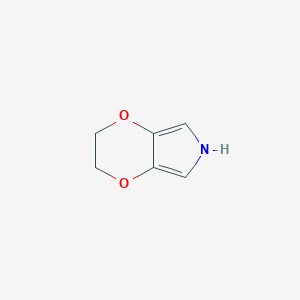
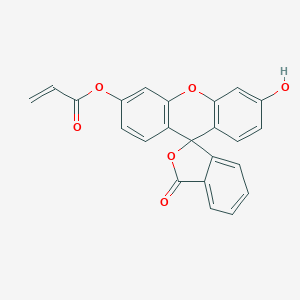
![11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methylamino]undecanoic acid](/img/structure/B60925.png)
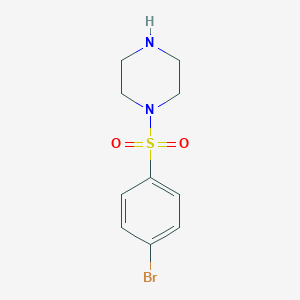
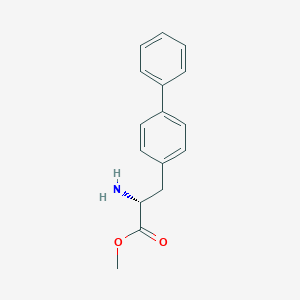
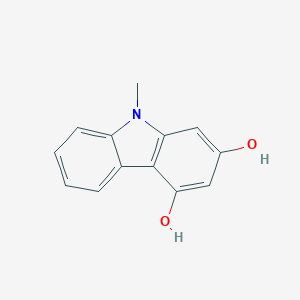
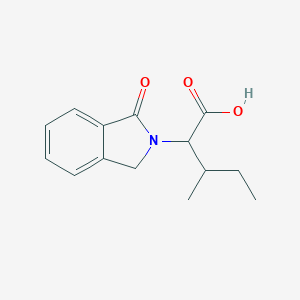
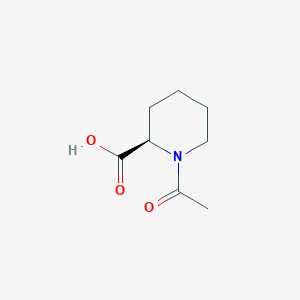
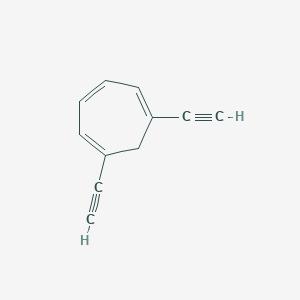
![N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine](/img/structure/B60953.png)